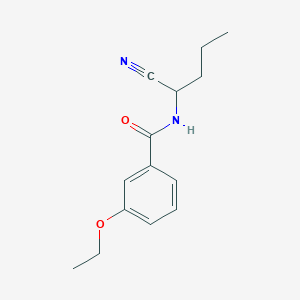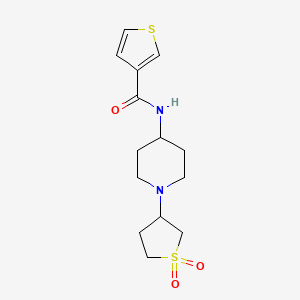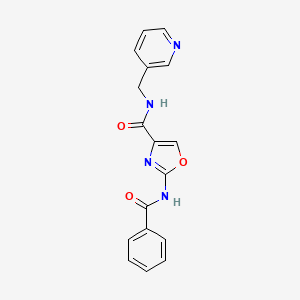
3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-PHENOXYPHENYL)PROPANOIC ACID” is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . Another compound, “3H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-”, has a molecular formula of C17H13N5O and a molecular weight of 303.32 .
Synthesis Analysis
A novel series of 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one was synthesized by the reaction of 3-(4-phenoxybenzoyl)propionic acid with several aryl acid hydrazides in phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of “3H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-” is supported by IR, 1H- and 13C-NMR, MS data, and elemental analysis results .
Physical And Chemical Properties Analysis
The compound “3H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-” has a predicted boiling point of 475.6±45.0 °C and a predicted density of 1.41±0.1 g/cm3 .
Scientific Research Applications
Synthesis of 4-Phenoxyquinazoline, 2-Phenoxyquinoxaline, and 2-Phenoxypyridine Derivatives
The compound serves as a precursor for the synthesis of heterocyclic derivatives. Researchers have developed an efficient method to generate 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine compounds using aryne chemistry. These derivatives find applications in pharmaceuticals due to their diverse properties, including anti-convulsant, anti-bacterial, anti-diabetic, and anti-carcinogenic activities .
Environmental Fate and Properties
Pyriproxyfen, a related compound, shares structural similarities with our target compound. Pyriproxyfen is used as an insect growth regulator in pest control. Understanding the environmental fate and properties of such compounds is crucial for assessing their impact. Pyriproxyfen is a yellow waxy solid with a melting point of 47.4°C and a density greater than water. Researchers study its behavior in soil, water, and air to evaluate its safety and efficacy .
Reactive Oxygen Species Sensors
The compound’s phenolic moiety can be utilized in the design of sensors for reactive oxygen species (ROS). Researchers have explored the mechanism of action of sensors based on fluorescein–phenol coupling. For instance, 2-[(4’-hydroxy)phenoxy]-3H-xanthen-3-on-9-yl]benzoic acid has been investigated as a potential ROS sensor. Such sensors play a crucial role in monitoring oxidative stress and cellular redox processes .
Safety and Hazards
properties
IUPAC Name |
(3Z)-3-hydroxyimino-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(10-11-16-19)17-12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9,11,19H,10H2,(H,17,18)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQDJUFJDDWQLR-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2513081.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2513083.png)
![8-(sec-butyl)-3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513084.png)
![4-butyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2513086.png)

![1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one](/img/structure/B2513088.png)


![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2513093.png)
![N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2513094.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2513099.png)
